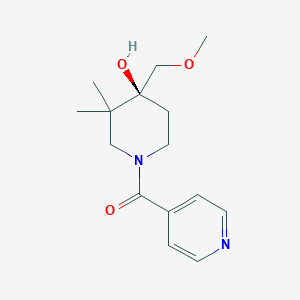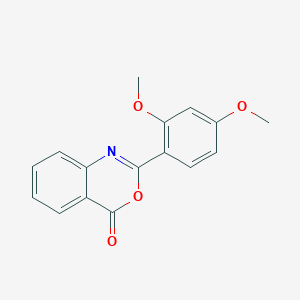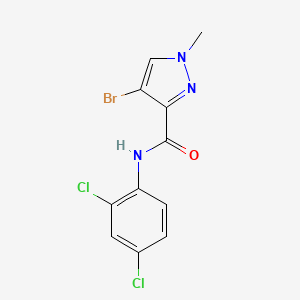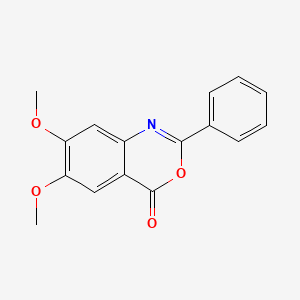
2,5,7-trimethyl-8-quinolinyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,7-trimethyl-8-quinolinyl acetate, also known as TMQA, is a chemical compound that has been studied extensively for its potential use in scientific research. TMQA is a quinoline derivative that has shown promising results in various biological assays, making it a valuable tool for investigating biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 2,5,7-trimethyl-8-quinolinyl acetate is not fully understood, but it is believed to involve the chelation of metal ions and the inhibition of reactive oxygen species (ROS) formation. This activity may be responsible for its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
2,5,7-trimethyl-8-quinolinyl acetate has been shown to have a range of biochemical and physiological effects, including the ability to scavenge free radicals and protect against oxidative damage. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5,7-trimethyl-8-quinolinyl acetate in lab experiments is its fluorescent properties, which allow for easy detection and quantification. Additionally, its ability to chelate metal ions and scavenge free radicals makes it a useful tool for investigating oxidative stress and inflammation. However, 2,5,7-trimethyl-8-quinolinyl acetate may have limitations in certain experiments, such as those involving live animals, due to its potential toxicity and lack of specificity.
Orientations Futures
There are several future directions for research involving 2,5,7-trimethyl-8-quinolinyl acetate, including the development of more specific and potent derivatives, the investigation of its potential use in cancer therapy, and the exploration of its effects on neurological disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2,5,7-trimethyl-8-quinolinyl acetate and its potential limitations in various experimental settings.
In conclusion, 2,5,7-trimethyl-8-quinolinyl acetate is a valuable tool for investigating various biochemical and physiological processes. Its fluorescent properties, metal chelation ability, and anti-inflammatory and antioxidant effects make it a promising candidate for further research in the fields of medicine and biology.
Méthodes De Synthèse
2,5,7-trimethyl-8-quinolinyl acetate can be synthesized using a variety of methods, with the most common approach involving the reaction of 8-hydroxyquinoline with acetic anhydride in the presence of a catalyst. Other methods include the use of different starting materials or alternative reaction conditions, but the basic principle remains the same.
Applications De Recherche Scientifique
2,5,7-trimethyl-8-quinolinyl acetate has been used in various scientific research applications, including as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological samples. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
(2,5,7-trimethylquinolin-8-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-8-7-9(2)14(17-11(4)16)13-12(8)6-5-10(3)15-13/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNPQWQKDREYDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,7-Trimethyl-8-acetoxyquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine](/img/structure/B5691460.png)
![N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5691479.png)


![N-cyclopropyl-3-[5-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5691491.png)
![4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde](/img/structure/B5691496.png)
![7-isopropyl-5-(4-thiomorpholinylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691498.png)

![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B5691511.png)



![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5691550.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5691551.png)